molecular formula C8H6F3IS B14021412 (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane

(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14021412
M. Wt: 318.10 g/mol
InChI Key: SSLIPFGTEIVDAU-UHFFFAOYSA-N
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Description

(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of iodine, trifluoromethyl, and methylsulfane groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on enzymes or receptors. The iodine atom can participate in halogen bonding, while the methylsulfane group can undergo oxidation to form reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl, iodine, and methylsulfane groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6F3IS

Molecular Weight

318.10 g/mol

IUPAC Name

4-iodo-1-methylsulfanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3IS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3

InChI Key

SSLIPFGTEIVDAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)I)C(F)(F)F

Origin of Product

United States

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